molecular formula C11H24O3Si B117849 Cyclopentyltriethoxysilane CAS No. 154733-91-2

Cyclopentyltriethoxysilane

Cat. No.: B117849
CAS No.: 154733-91-2
M. Wt: 232.39 g/mol
InChI Key: MGGAITMRMJXXMT-UHFFFAOYSA-N
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Description

Cyclopentyltriethoxysilane is an organosilicon compound with the molecular formula (C2H5O)3SiC5H9. It is a colorless liquid that is primarily used as a coupling agent and surface modifier. The compound is known for its ability to form strong bonds with both organic and inorganic substrates, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyltriethoxysilane can be synthesized through the hydrosilylation reaction of cyclopentene with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius .

Industrial Production Methods: In industrial settings, this compound is produced using similar hydrosilylation techniques but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction is catalyzed by platinum complexes. The product is then purified through distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyltriethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopentyltriethoxysilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cyclopentyltriethoxysilane involves the formation of strong covalent bonds with both organic and inorganic substrates. The ethoxy groups undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable, cross-linked network that enhances the material’s properties .

Molecular Targets and Pathways: this compound primarily targets hydroxyl groups on surfaces, facilitating the formation of siloxane bonds. This interaction is crucial for its role as a coupling agent and surface modifier .

Comparison with Similar Compounds

Cyclopentyltriethoxysilane can be compared with other organosilicon compounds, such as:

Uniqueness: The presence of the cyclopentyl group in this compound provides unique steric and electronic properties, making it particularly effective in applications requiring strong adhesion and surface modification .

Properties

IUPAC Name

cyclopentyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3Si/c1-4-12-15(13-5-2,14-6-3)11-9-7-8-10-11/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGAITMRMJXXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1CCCC1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584419
Record name Cyclopentyl(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154733-91-2
Record name (Triethoxysilyl)cyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154733-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentane, (triethoxysilyl)
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Synthesis routes and methods

Procedure details

60 ml of dry t-butyl methyl ether and 14.0 gram (0.067 mole) of tetraethoxysilane were charged in a 250 ml flask equipped with a reflux condenser and a stirring apparatus in an atmosphere of nitrogen and the solution of cyclopentyl magnesium bromide prepared above under (a) was slowly added while keeping the internal temperature below 10° C. After completion of addition stirring was carried out at room temperature for 6 hours and at reflux temperature for 2 hours. To the resulting reaction mass 10-20 ml of saturated aqueous ammonium chloride solution was added drop wise to dissolve magnesium salt. The organic layer was separated from the aqueous layer, dried and evaporated to give crude cyclopentyltriethoxysilane. The crude was purified by fractional distillation under reduced pressure, yielding 12 gram of pure cyclopentyltriethoxysilane (76% of the theoretical maximum yield based on the amount of tetraethoxysilane).
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magnesium salt
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14 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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